Benzo[d]isoxazole-3-carbothioamide
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Overview
Description
Benzo[d]isoxazole-3-carbothioamide is a heterocyclic compound that features a fused benzene and isoxazole ring system with a carbothioamide group attached at the third position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Cyclization Method: : One common method for synthesizing benzo[d]isoxazole-3-carbothioamide involves the cyclization of appropriate precursors. For instance, starting from 2-nitrobenzaldehyde, a series of reactions including nitration, reduction, and cyclization can lead to the formation of the isoxazole ring.
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Direct Thionation: : Another method involves the direct thionation of benzo[d]isoxazole-3-carboxamide using Lawesson’s reagent or phosphorus pentasulfide (P2S5) to convert the carboxamide group to a carbothioamide group .
Industrial Production Methods
Industrial production of this compound typically involves scalable versions of the above synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimized reaction conditions, such as temperature control and solvent selection, are crucial for maximizing efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : Benzo[d]isoxazole-3-carbothioamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones .
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Reduction: : Reduction of the carbothioamide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the corresponding amine.
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Substitution: : The compound can participate in nucleophilic substitution reactions, where the carbothioamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Benzo[d]isoxazole-3-carbothioamide has a wide range of applications in scientific research:
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Chemistry: : It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
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Biology: : The compound has been studied for its potential antimicrobial and antioxidant properties .
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Industry: : It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which benzo[d]isoxazole-3-carbothioamide exerts its effects involves interaction with various molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes in microbial cells, disrupting essential metabolic pathways . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative stress .
Comparison with Similar Compounds
Benzo[d]isoxazole-3-carbothioamide can be compared with other similar compounds such as:
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Benzo[d]isoxazole-3-carboxamide: : Similar structure but with a carboxamide group instead of a carbothioamide group. It has different reactivity and biological properties .
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Benzo[d]isoxazole-3-thiol:
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Benzo[d]isoxazole-3-carboxylic acid: : Features a carboxylic acid group, making it more acidic and suitable for different types of chemical reactions.
Conclusion
This compound is a compound of significant interest due to its versatile chemical reactivity and potential applications in various fields. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry. Ongoing research continues to explore its full potential in medicinal and industrial applications.
Biological Activity
Benzo[d]isoxazole-3-carbothioamide (BICA) is a compound that has garnered attention in recent years due to its diverse biological activities. This article reviews the biological activity of BICA, focusing on its mechanisms of action, therapeutic potential, and relevant studies.
Chemical Structure and Synthesis
This compound is characterized by its unique isoxazole ring fused with a benzene ring and a carbothioamide functional group. The synthesis typically involves the condensation of benzo[d]isoxazole derivatives with thiourea or similar reagents, leading to various substituted derivatives that may exhibit differing biological properties.
BICA and its derivatives have been shown to interact with several biological targets, leading to various pharmacological effects:
- Immunomodulatory Activity : BICA exhibits significant immunosuppressive properties. Studies have shown that it can modulate immune responses by affecting cytokine production and lymphocyte proliferation. Specifically, it has been reported to downregulate pro-inflammatory cytokines like IL-6 while upregulating anti-inflammatory markers, indicating its potential use in treating autoimmune diseases .
- Antitumor Activity : BICA demonstrates promising antitumor effects by inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The compound has been linked to the inhibition of hypoxia-inducible factor (HIF-1α), which plays a critical role in tumor growth and metastasis .
- Antimicrobial Properties : Preliminary studies indicate that BICA exhibits antimicrobial activity against several pathogens, including bacteria and fungi. Its efficacy against resistant strains of Mycobacterium tuberculosis highlights its potential as an antituberculous agent .
- Neuroprotective Effects : Some derivatives of BICA have shown neuroprotective properties, suggesting potential applications in neurodegenerative diseases. The mechanism appears to involve the modulation of oxidative stress pathways and inflammatory responses in neuronal cells .
Table 1: Summary of Biological Activities of this compound Derivatives
Case Studies
- Immunosuppressive Activity : A study evaluated the effects of BICA on human peripheral blood mononuclear cells (PBMCs) under stimulation conditions. The results showed a significant reduction in cytokine production (TNF-α) and lymphocyte proliferation, suggesting its potential for managing inflammatory disorders .
- Antitumor Efficacy : In vitro studies on various cancer cell lines demonstrated that BICA induces apoptosis via the activation of caspases and modulation of cell cycle regulators. The compound's ability to inhibit HIF-1α was confirmed through dual-luciferase assays, revealing an IC50 value as low as 0.31 μM .
- Antimicrobial Activity : BICA's effectiveness against resistant strains of M. tuberculosis was assessed through minimum inhibitory concentration (MIC) tests, showing promising results comparable to standard treatments .
Properties
IUPAC Name |
1,2-benzoxazole-3-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c9-8(12)7-5-3-1-2-4-6(5)11-10-7/h1-4H,(H2,9,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLNKWRYWKPAQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)C(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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